Methylenedinaphthalenesulfonic acid

Description

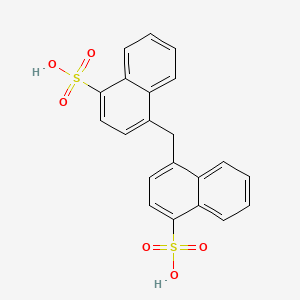

Methylenedinaphthalenesulfonic acid (MDNSA) is a sulfonated aromatic compound featuring two naphthalene rings linked by a methylene group (–CH₂–) and substituted with sulfonic acid (–SO₃H) groups. This structure grants it high solubility in water and strong surfactant properties, making it valuable in industrial applications such as dye synthesis, dispersants, and polymer production. Its synthesis typically involves sulfonation and condensation reactions, as seen in analogs like sodium dinaphthalenemethane sulfonate .

Structure

3D Structure

Properties

CAS No. |

74381-45-6 |

|---|---|

Molecular Formula |

C21H16O6S2 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |

InChI Key |

LOVAOFAFMFWSKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically requires the use of sulfur trioxide or oleum as the sulfonating agent. The process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

Methylenedinaphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones and other oxidation products.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates or other reduced forms.

Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.

Major Products

The major products formed from these reactions include naphthoquinones, sulfonates, and various substituted naphthalene derivatives. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.

Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

Medicine: Research has explored its potential use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methylenedinaphthalenesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates. These intermediates can then undergo further transformations, leading to the desired products. The compound’s ability to stabilize transition states and lower activation energies makes it an effective catalyst in many processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares MDNSA with key analogs based on molecular properties and applications:

Toxicological and Environmental Profiles

- MDNSA: Limited explicit toxicity data, but structurally similar naphthalenesulfonates are classified as irritants. Requires handling precautions similar to 2-naphthalenesulfonic acid, which has moderate aquatic toxicity (LC₅₀: 10–100 mg/L for fish) .

- Disodium salts (e.g., 2,6-naphthalenedisulfonic acid disodium salt): Low acute toxicity but may cause respiratory irritation upon prolonged exposure .

Research Findings and Industrial Relevance

- Thermal Stability: MDNSA retains surfactant activity up to 250°C, outperforming monosulfonated analogs like methylnaphthalenesulfonic acid, which degrade above 200°C .

- Cost-Effectiveness : 2-Naphthalenesulfonic acid production costs are ~30% lower than MDNSA due to simpler synthesis, but MDNSA’s bifunctionality justifies its use in high-performance applications .

- Regulatory Status: Dinonylnaphthalenesulfonic acid derivatives face restrictions under REACH due to persistence in aquatic environments, whereas MDNSA remains unregulated pending further studies .

Biological Activity

Methylenedinaphthalenesulfonic acid (MDNSA) is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MDNSA, supported by empirical data and research findings.

Chemical Structure and Properties

MDNSA is characterized by its methylene bridge connecting two naphthalene rings, each bearing a sulfonic acid group. This structure contributes to its solubility in water and its ability to interact with various biological systems.

Antimicrobial Activity

Research indicates that MDNSA exhibits significant antimicrobial properties. In a study evaluating various sulfonic acid derivatives, MDNSA demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, indicating the potency of MDNSA compared to other compounds.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control (standard antibiotic) | 8 | 4 |

Cytotoxicity and Cell Viability

MDNSA's cytotoxic effects have been assessed using various cell lines, including human liver (HepG2) and breast cancer (MCF-7) cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 15 |

The biological activity of MDNSA can be attributed to several mechanisms:

- Membrane Disruption : MDNSA interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The sulfonic acid group may interfere with key enzymatic processes in microbial cells.

- Reactive Oxygen Species (ROS) Generation : MDNSA has been shown to induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of MDNSA in food preservation. The results demonstrated a significant reduction in microbial load in treated food samples compared to untreated controls, highlighting its potential as a natural preservative.

Study 2: Cancer Cell Inhibition

Another investigation focused on the effects of MDNSA on MCF-7 breast cancer cells. The findings revealed that treatment with MDNSA led to apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.